molecular formula C12H21Cl2N3 B1458476 2-cyclohexyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride CAS No. 1803609-60-0

2-cyclohexyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride

Cat. No.: B1458476
CAS No.: 1803609-60-0
M. Wt: 278.22 g/mol
InChI Key: ZLWXWIPRTZCGGT-UHFFFAOYSA-N
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Description

“2-cyclohexyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride” is also known as "4,5,6,7-四氢-1H-咪唑并 [4,5-c]吡啶" . It is a chemical compound that can be obtained from histamine dihydrochloride and polyformaldehyde .


Synthesis Analysis

The synthesis of “this compound” involves the cyclization of histamine dihydrochloride and polyformaldehyde . Unfortunately, the detailed synthesis process is not available in the search results.


Molecular Structure Analysis

The molecular formula of “this compound” is C12H21Cl2N3 . The InChI code is 1S/C12H19N3.2ClH/c1-2-4-9(5-3-1)12-14-10-6-7-13-8-11(10)15-12;;/h9,13H,1-8H2,(H,14,15);2*1H .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 278.22 . The storage conditions and boiling point are not specified .

Scientific Research Applications

Synthesis and Chemical Properties

  • Imidazo[4,5-c]pyridine derivatives, including those with cyclohexyl groups, are crucial in organic synthesis for their potential in creating biologically active and medicinally relevant compounds. For instance, they serve as intermediates in synthesizing various therapeutic agents, highlighting their versatility and importance in medicinal chemistry. Such compounds are synthesized through different methodologies, including copper- and palladium-catalyzed amidation reactions, which underscore their adaptability in chemical synthesis (Wilson et al., 2014; Kale et al., 2009).

  • The compound's relevance extends to its incorporation in structures like N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) catalyzed reactions. These processes emphasize solvent-free conditions and room temperature operations, making them environmentally friendly and cost-effective for synthesizing N-cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives (Ghorbani‐Vaghei & Amiri, 2014).

Potential Biological and Therapeutic Applications

  • The imidazo[4,5-c]pyridine scaffold, including variations with cyclohexyl substitutions, has been explored for its vast potential in therapeutic applications. These compounds are recognized for their "drug prejudice" nature, attributed to their broad application range in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities. This versatility underlines the significant interest in modifying this scaffold to develop novel therapeutic agents (Deep et al., 2016).

  • Their structural adaptability has led to the development of compounds like JNJ 54166060, showcasing potent antagonist activity against P2X7 receptors. This example highlights the cyclohexyl-imidazo[4,5-c]pyridine derivatives' potential in addressing therapeutic targets, with promising efficacy and safety margins in preclinical studies (Swanson et al., 2016).

Advanced Materials and Chemical Research

  • Imidazo[4,5-c]pyridine derivatives have also found applications in materials science, particularly in synthesizing complexes with significant structural and electronic properties. For instance, silver(I) and gold(I) complexes involving cyclohexyl-substituted imidazo[1,5-a]pyridin-2-ium highlight the scaffold's utility in creating materials with unique spectroscopic and structural characteristics (Kriechbaum et al., 2014).

Properties

IUPAC Name

2-cyclohexyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3.2ClH/c1-2-4-9(5-3-1)12-14-10-6-7-13-8-11(10)15-12;;/h9,13H,1-8H2,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWXWIPRTZCGGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC3=C(N2)CNCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-cyclohexyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride
Reactant of Route 2
2-cyclohexyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride
Reactant of Route 3
2-cyclohexyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride
Reactant of Route 4
2-cyclohexyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride
Reactant of Route 5
2-cyclohexyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride
Reactant of Route 6
2-cyclohexyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride

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